7-(2-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane
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Overview
Description
7-(2-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane: is a complex organic compound with a unique bicyclic structure
Scientific Research Applications
Chemistry:
Catalysis: The compound may serve as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Material Science:
Biology:
Biochemical Studies: Used as a probe to study biochemical pathways and interactions.
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical research.
Medicine:
Drug Development: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Pharmacology: Studied for its interactions with biological targets, aiding in the development of new pharmaceuticals.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.
Functional Group Transformations: Introduction of the methoxyphenyl group via substitution reactions.
Purification: Purification of the final product using techniques such as chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 7-(2-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ketamine: A well-known anesthetic with a similar bicyclic structure.
Phencyclidine: Another compound with a related structure, known for its anesthetic and hallucinogenic properties.
Uniqueness: 7-(2-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-7-yl-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-5-3-2-4-12(13)14(16)15-10-6-7-11(15)9-8-10/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNYPSXJUCAWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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